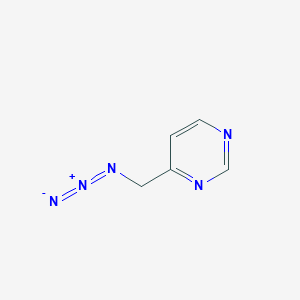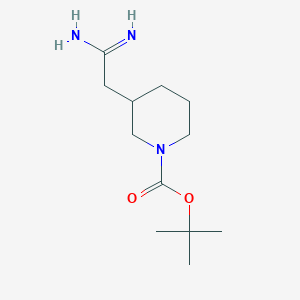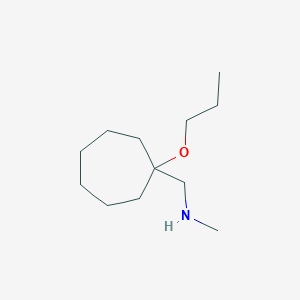
4-Nitro-7-isopropylaminobenzofurazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine is an organic compound belonging to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine typically involves the nitration of N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzoxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-nitro-N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 7-amino-N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine.
Reduction: Formation of 7-amino-N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of various substituted benzoxadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-nitro-N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and the benzoxadiazole ring. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-oxadiazole:
1,2,4-oxadiazole: Utilized in material science and medicinal chemistry.
1,3,4-oxadiazole: Explored for its potential as an anticancer and antimicrobial agent.
Uniqueness
7-nitro-N-(propan-2-yl)-2,1,3-benzoxadiazol-4-amine is unique due to the presence of the nitro group and the specific substitution pattern on the benzoxadiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10N4O3 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
4-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H10N4O3/c1-5(2)10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h3-5,10H,1-2H3 |
Clé InChI |
PCQCBPIIPVKRBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)







![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)
